Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide
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Overview
Description
Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide: is an organometallic compound with the empirical formula C56H33AlN8O5 and a molecular weight of 924.89 g/mol . This compound is part of the phthalocyanine family, known for their extensive applications in various fields due to their unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide typically involves the reaction of aluminum chloride with 2,9,16,23-tetraphenoxyphthalocyanine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phthalocyanine compounds .
Scientific Research Applications
Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in organic synthesis and as a dye in various chemical processes.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide involves its interaction with molecular targets and pathways . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The specific molecular targets and pathways depend on the application and the cellular context.
Comparison with Similar Compounds
- Silicon Phthalocyanine Dihydroxide
- Aluminum Phthalocyanine Hydroxide
- Lead (II) Phthalocyanine
- Magnesium Phthalocyanine
Comparison: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide is unique due to its specific substitution pattern and the presence of aluminum, which imparts distinct chemical and physical properties . Compared to other phthalocyanines, it exhibits different absorption characteristics and reactivity, making it suitable for specific applications such as photodynamic therapy and electronic devices .
Properties
InChI |
InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBOUSDZFNKCM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H39AlN8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746090 |
Source
|
Record name | PUBCHEM_71310166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128897-67-6 |
Source
|
Record name | PUBCHEM_71310166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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